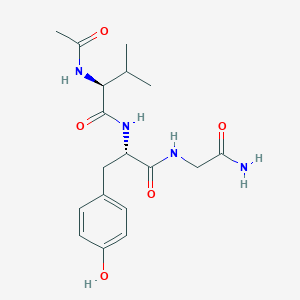
N-Acetyl-L-valyl-L-tyrosylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-valyl-L-tyrosylglycinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of the amino acids valine, tyrosine, and glycine, with an acetyl group attached to the nitrogen atom of the valine residue. The presence of these specific amino acids and the acetylation enhances its stability and bioavailability, making it a valuable subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valyl-L-tyrosylglycinamide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (tyrosine and valine) are added sequentially through a series of coupling and deprotection steps. The acetylation of the valine residue is performed using acetic anhydride in the presence of a base, such as pyridine, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is crucial for its application in research and development.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-valyl-L-tyrosylglycinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine, a process that can be catalyzed by peroxidases.
Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT) to break disulfide bonds if present.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of peroxidase enzymes.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptides with modified acetyl groups.
Applications De Recherche Scientifique
N-Acetyl-L-valyl-L-tyrosylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential therapeutic effects, including its ability to modulate immune responses and its use as a drug delivery vehicle.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-valyl-L-tyrosylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group enhances its stability and facilitates its binding to target proteins. The peptide can modulate various signaling pathways by acting as an agonist or antagonist, depending on the context. For example, it may influence the activity of kinases and phosphatases, thereby regulating cellular processes like proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-tyrosine: A derivative of tyrosine with an acetyl group, known for its role in neurotransmitter synthesis.
N-Acetyl-L-cysteine: A derivative of cysteine with antioxidant properties, used in the treatment of acetaminophen overdose.
N-Acetyl-L-leucine: A derivative of leucine, investigated for its potential in treating neurological disorders.
Uniqueness
N-Acetyl-L-valyl-L-tyrosylglycinamide is unique due to its specific combination of amino acids and the presence of an acetyl group. This structure confers distinct biochemical properties, such as enhanced stability and bioavailability, which are not observed in other similar compounds. Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
52134-70-0 |
|---|---|
Formule moléculaire |
C18H26N4O5 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
(2S)-2-acetamido-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C18H26N4O5/c1-10(2)16(21-11(3)23)18(27)22-14(17(26)20-9-15(19)25)8-12-4-6-13(24)7-5-12/h4-7,10,14,16,24H,8-9H2,1-3H3,(H2,19,25)(H,20,26)(H,21,23)(H,22,27)/t14-,16-/m0/s1 |
Clé InChI |
XZUYAXCDMKLEBX-HOCLYGCPSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
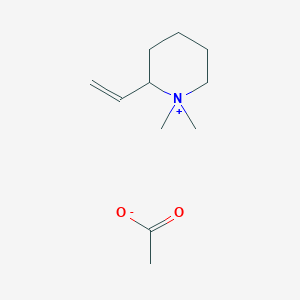
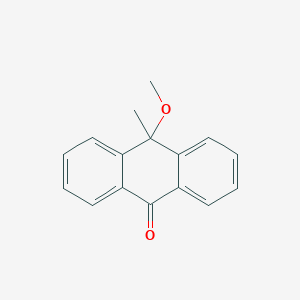


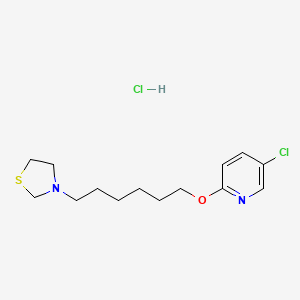
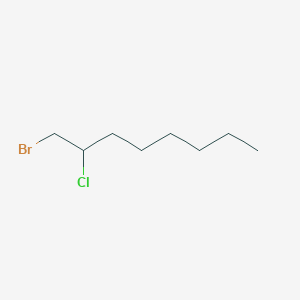
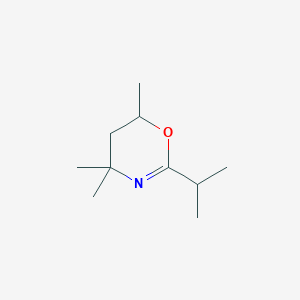


![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
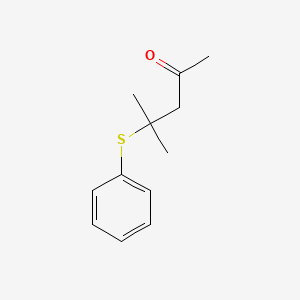
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14657192.png)
